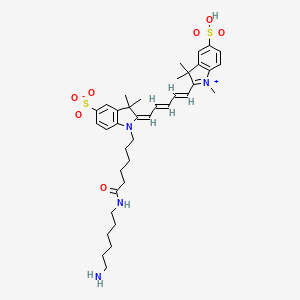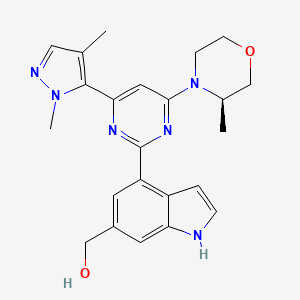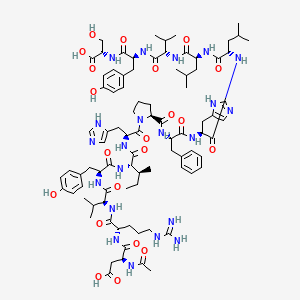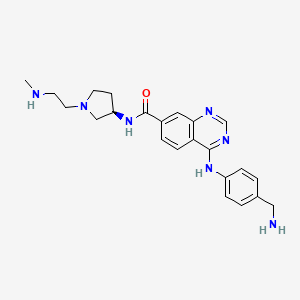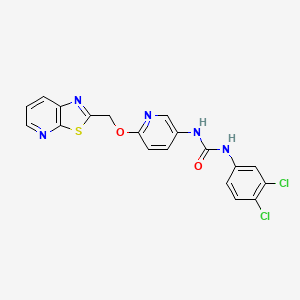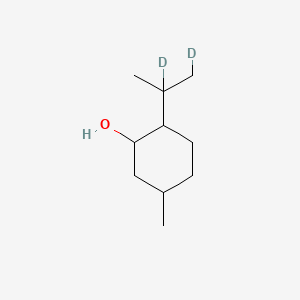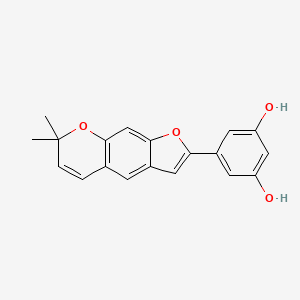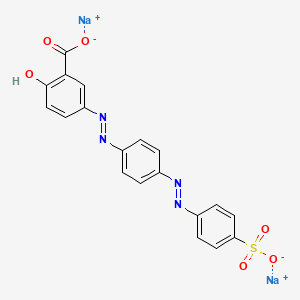
Mordant Orange 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Orange 6, also known as Acid Orange 6, is a synthetic dye commonly used in the textile industry for dyeing wool fibers and other textiles. It is a mordant acid dye, meaning it requires a mordant to fix the dye onto the fabric. The chemical formula for this compound is C19H12N4Na2O6S, and it has a molecular weight of 470.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mordant Orange 6 is synthesized through a diazotization reaction followed by coupling with sodium salicylate. The process involves the following steps:
Diazotization: 4-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Mordant Orange 6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like CuS nanoparticles.
Reduction: Sodium dithionite (Na2S2O4) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) under alkaline conditions.
Major Products Formed:
Oxidation: Formation of sulfonated aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Mordant Orange 6 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detection in various chemical analyses.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the textile industry for dyeing wool and other fibers
Mechanism of Action
The mechanism of action of Mordant Orange 6 involves its ability to form stable complexes with metal ions, which act as mordants. These metal complexes enhance the dye’s affinity for fibers, resulting in improved color fastness. The dye binds to the fiber through coordination bonds, van der Waals attractions, and hydrophobic interactions .
Comparison with Similar Compounds
Mordant Orange 6 can be compared with other similar mordant dyes, such as:
Mordant Red 11 (Alizarin): An anthraquinone dye used for dyeing textiles.
Mordant Blue 13: Another mordant dye used in textile applications.
Mordant Yellow 1 (Alizarin Yellow GG): An azo dye used for dyeing and staining.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions, resulting in vibrant and long-lasting colors on textiles .
Properties
Molecular Formula |
C19H12N4Na2O6S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H14N4O6S.2Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h1-11,24H,(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
VAPILSUCBNPFBS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


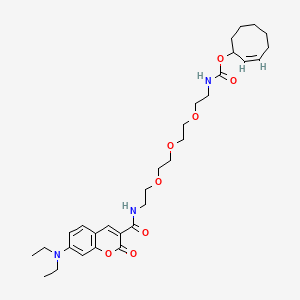
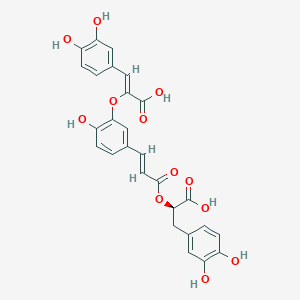
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
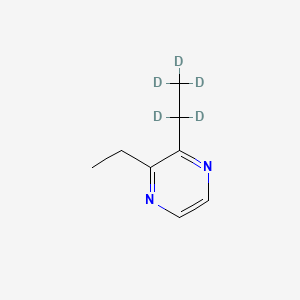
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
